![molecular formula C23H22N2O3 B2457068 1-phenoxy-3-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]propan-2-ol CAS No. 1019140-04-5](/img/structure/B2457068.png)
1-phenoxy-3-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]propan-2-ol
カタログ番号:
B2457068
CAS番号:
1019140-04-5
分子量:
374.44
InChIキー:
OLJPDTRCIVWVPZ-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-phenoxy-3-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]propan-2-ol” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic techniques. Unfortunately, specific information about the molecular structure of “this compound” is not available .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, density, and solubility. Unfortunately, specific information about the physical and chemical properties of “this compound” is not available .科学的研究の応用
Antimicrobial and Anticancer Properties
- Compounds related to 1-phenoxy-3-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]propan-2-ol have shown significant antimicrobial activity. For instance, derivatives of 2-(phenoxymethyl)-1H-benzimidazole demonstrated substantial activity against bacterial strains such as Bacillus subtilis, with minimal inhibitory concentrations (MIC) ranging from 4-16 µg/mL. These findings indicate their potential as antimicrobial agents. Furthermore, some of these compounds exhibited anticancer properties, although their antileukemic activities were relatively limited. The selectivity index outcomes suggested that their effects were specific, with good estimated oral bioavailability, making them promising candidates for further drug development (Şenkardeş et al., 2020).
Photo-Physical Characteristics
- Research into the photo-physical properties of 2-substituted benzimidazole derivatives revealed their potential in fluorescence-based applications. These compounds exhibit excited state intramolecular proton transfer (ESIPT) pathways, characterized by single absorption and dual emission features. Their thermal stability, as indicated by TGA analysis, supports their utility in various photo-physical and photochemical studies, potentially extending to applications in optical materials and sensors (Padalkar et al., 2011).
DNA Binding and Cytotoxicity
- Benzimidazole-containing compounds, including those structurally related to this compound, have been synthesized and studied for their DNA-binding properties. These compounds have shown the ability to intercalate with DNA, as evidenced by spectroscopic techniques, and exhibit cytotoxic effects against various cancer cell lines, including lung, breast, and cervical cancer cells. This suggests their potential application in the development of new chemotherapeutic agents (Paul et al., 2015).
Synthesis and Chemical Characteristics
- The synthesis and characterization of 1H-benzimidazole derivatives have been extensively explored due to their diverse biological activities. These studies provide valuable insights into the chemical properties and reactivity of these compounds, facilitating the development of new derivatives with enhanced efficacy and selectivity for various biological targets (Reddy & Reddy, 2010).
Safety and Hazards
特性
IUPAC Name |
1-phenoxy-3-[2-(phenoxymethyl)benzimidazol-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c26-18(16-27-19-9-3-1-4-10-19)15-25-22-14-8-7-13-21(22)24-23(25)17-28-20-11-5-2-6-12-20/h1-14,18,26H,15-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJPDTRCIVWVPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC(COC4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
1-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione
Cat. No.: B2456985
CAS No.: 1008068-93-6
Tert-butyl 2-[3-(but-2-ynoylamino)propyl]pyrrolidine-1-...
Cat. No.: B2456986
CAS No.: 2411294-07-8
Ethyl 6-chloroquinazoline-2-carboxylate
Cat. No.: B2456987
CAS No.: 1613023-40-7
(R)-(1,4-Dibenzylpiperazin-2-yl)methanol dihydrochlorid...
Cat. No.: B2456990
CAS No.: 2225787-90-4
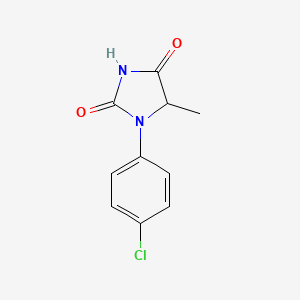
![Tert-butyl 2-[3-(but-2-ynoylamino)propyl]pyrrolidine-1-carboxylate](/img/structure/B2456986.png)
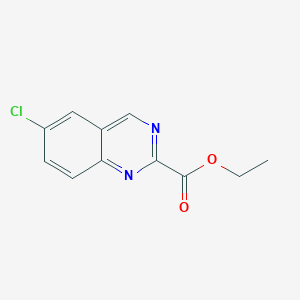
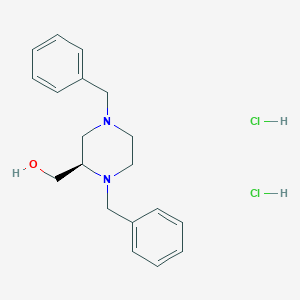

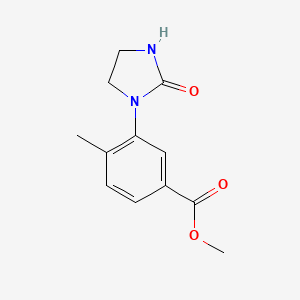
![1-(4-Methoxyphenyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2456995.png)
![N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2456997.png)
![Tert-butyl 9-oxo-2,5,8-triazaspiro[3.6]decane-2-carboxylate](/img/structure/B2456998.png)

![1,2,4-Benzenetricarboxylic acid, 5-[[[(3-phenoxyphenyl)methyl][(1S)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]carbonyl]-, 1,2,4-trimethyl ester](/img/structure/B2457002.png)
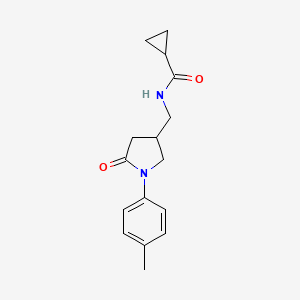
![2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B2457004.png)
![(5-bromofuran-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2457005.png)
